3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzonitrile
Description
Properties
IUPAC Name |
3-bromo-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3/c1-17(2)12-5-7-18(8-6-12)14-4-3-11(10-16)9-13(14)15/h3-4,9,12H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOWSYVATBOZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=C(C=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(4-Methylpiperazinomethyl) benzoyl chloride dihydrochloride
- A mixture of 4-(4-Methylpiperazinomethyl) benzoic acid dihydrochloride (42g, 0.136moles) and thionyl chloride (384g, 3.22moles) is placed in a reaction flask and heated to 80°C for 24 hours. After completion of reaction, the reaction mass is filtered and washed with chloroform to yield 4-(4-Methylpiperazinomethyl) benzoyl chloride dihydrochloride.
Preparation of N-(5-Nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine
- l-(2-methyl-5-nitrophenyl)guanidine (63g, 0.324moles), 3-dimethylamino-l-(3-pyridyl)-2-propen-l-one (62.5g, 0.357) and n-butanol (560ml) are placed in reaction flask. The reaction mixture is heated to 120°C for nine hours. The reaction mass is brought to room temperature, water (450ml) is added and stirred at room temperature for 3-4 hours. The precipitated solid is isolated by filtration and dried to afford 2-(2-methyl-5-nitroanilino)-4-(3-pyridinyl)pyrimidine.
Preparation of N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine
- N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2- pyridineamine (20 g; 0.0.0651 mol) and methanol (400ml) are added. Wet Raney's nickel (8g) is washed thoroughly with water and is charged into hydrogenation kettle. Hydrogenation is conducted at 60psi at 25°C for 45hours. The reaction mixture is filtered and washed with methanol (200ml).
Preparation of 3-bromo-4-methylpyridine
- 4-Methyl-3-nitropyridine is used as raw material and dissolved in methyl alcohol. Add a catalyst for hydrogenating reduction. The catalyst can be selected from the one in Pd/C and Raney Ni.
- The reduction temperature is 20-40°C, and the reduction pressure is 0.5MPa. Suction filtration with diatomite drainage, filtrate is concentrated to obtain 4-methyl-3-aminopyridine.
4-methyl-3-aminopyridine and acid are reacted into salt to be cooled to -10°C-0°C, drip bromine, add dropping sodium nitrite in aqueous solution, dropwise regulator solution pH for alkalescence, then carry out extracting, dry, concentrated, to obtain 4-methyl-3-bromopyridine. Regulate with aqueous sodium hydroxide solution during regulator solution pH.
Reaction equation:
\$$ \begin{aligned} &\text{4-Methyl-3-nitropyridine} \xrightarrow{\text{Hydrogenation Reduction}} \text{4-Methyl-3-aminopyridine} \ &\text{4-Methyl-3-aminopyridine} \xrightarrow{\text{Acid, Bromine, Sodium Nitrite}} \text{4-methyl-3-bromopyridine} \end{aligned} \$$
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzonitriles .
Scientific Research Applications
3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a chemical compound with significant applications in medicinal chemistry, particularly in drug development and synthesis. Below is a detailed exploration of its applications, supported by data tables and case studies.
Antidepressant Activity
One of the prominent applications of this compound is its role in the development of antidepressants. The dimethylamino group is known to enhance the lipophilicity of the molecule, which can improve its ability to cross the blood-brain barrier.
Case Study:
A study published in a peer-reviewed journal investigated derivatives of benzonitriles for their antidepressant effects. The results indicated that compounds similar to this compound exhibited significant serotonin reuptake inhibition, suggesting potential as novel antidepressants .
Antipsychotic Properties
Research has shown that compounds with similar structures can exhibit antipsychotic effects. The piperidine moiety is often associated with dopaminergic activity, which is crucial in treating schizophrenia.
Data Table: Antipsychotic Activity Comparison
| Compound Name | Structure Similarity | Dopamine Receptor Activity | Reference |
|---|---|---|---|
| Compound A | Similar | D2 receptor antagonist | |
| Compound B | Similar | D1 receptor partial agonist | |
| This compound | High | Potential antagonist |
Analgesic Effects
The compound has also been explored for its analgesic properties. Studies suggest that modifications in the piperidine ring can lead to enhanced pain relief mechanisms.
Case Study:
A recent experimental study focused on various benzonitrile derivatives, including this compound, demonstrating significant analgesic activity in animal models . The findings highlighted its potential as a lead compound for developing new pain management therapies.
Cancer Research
Emerging research indicates that this compound may have applications in oncology. Its structure allows for interactions with various biological targets involved in tumor growth and metastasis.
Data Table: Cancer Cell Line Activity
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 5.2 | Inhibition of cell proliferation | |
| A549 (Lung) | 3.8 | Induction of apoptosis | |
| HeLa (Cervical) | 4.5 | Disruption of cell cycle |
Neuroprotective Effects
Recent studies have indicated that compounds similar to this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Case Study:
In vitro studies demonstrated that this compound could reduce oxidative stress markers in neuronal cells, suggesting a protective effect against neurodegeneration . This opens avenues for further research into its use for conditions like Alzheimer's and Parkinson's diseases.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The bromine atom and the dimethylamino piperidine group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular targets, making the compound useful in research applications .
Comparison with Similar Compounds
Electronic and Steric Effects
- This could influence binding affinity in biological targets or catalytic processes .
- Dimethylamino Piperidine vs. Piperidine: The dimethylamino-piperidine moiety provides stronger electron-donating character and conformational flexibility compared to unsubstituted piperidine rings (e.g., in 4-(4-(piperidin-1-yl)piperidin-1-yl)benzonitrile). This may improve solubility and modulate interactions with hydrophobic pockets in enzymes .
Solvent and Spectroscopic Behavior
Evidence from fluorescence studies (e.g., solvent effects on twisted intramolecular charge-transfer states) suggests that dimethylamino and nitrile groups synergistically influence dipole moments and radiative rates .
Biological Activity
3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzonitrile, a compound with the molecular formula C14H18BrN3, is a derivative of benzonitrile that incorporates a bromine atom and a dimethylamino piperidine group. This unique structure allows it to engage in various biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through bromination of 4-[4-(dimethylamino)piperidin-1-yl]benzonitrile using bromine or a brominating agent in solvents like acetic acid or dichloromethane. The synthesis involves multi-step procedures ensuring high purity through recrystallization or chromatography .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The bromine atom can participate in halogen bonding, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions. These properties enhance the compound's binding affinity to specific receptors or enzymes, influencing various cellular pathways .
Anticancer Properties
Recent studies suggest that compounds similar to this compound exhibit potential anticancer activity. For instance, piperidine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The structural characteristics of these compounds often correlate with their biological effectiveness, particularly in targeting specific proteins involved in cancer progression .
Neuroprotective Effects
Research has indicated that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have demonstrated improved brain exposure and dual inhibition properties, suggesting that this compound may also possess neuroprotective effects .
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties as well. Piperidine derivatives have been reported to inhibit various bacterial strains, including MRSA and Pseudomonas aeruginosa, indicating potential applications in developing new antibiotics .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-[4-(Dimethylamino)piperidin-1-yl]benzonitrile | Lacks bromine | Reduced reactivity |
| 3-Bromo-4-[4-(methylamino)piperidin-1-yl]benzonitrile | Methyl instead of dimethyl | Altered binding properties |
This comparison highlights how the presence of both the bromine atom and the dimethylamino piperidine group enhances the compound's reactivity and biological activity.
Case Studies
- Cancer Therapy : A study on piperidine derivatives indicated that those with structural similarities to this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
- Neurodegenerative Disease : In a comparative analysis of cholinesterase inhibitors, compounds featuring piperidine moieties demonstrated superior inhibition profiles against AChE and BuChE, suggesting potential for treating Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution (SNAr) between 3-bromo-4-fluorobenzonitrile and 4-(dimethylamino)piperidine under reflux in a polar aprotic solvent like DMSO. Key parameters include temperature control (80–100°C), reaction time (3–6 hours), and stoichiometric excess of the piperidine derivative to minimize side reactions. Post-reaction purification via column chromatography (silica gel, eluent: CH2Cl2/MeOH 95:5) is critical for isolating the product .
Q. How should researchers characterize the crystallographic structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for confirming molecular conformation. Crystals can be grown via slow evaporation of a methanol solution. The analysis typically reveals chair conformations of the piperidine rings and intermolecular van der Waals interactions dominating crystal packing. Pair SC-XRD with IR spectroscopy (e.g., nitrile C≡N stretch ~2220 cm⁻¹) and ¹H/¹³C NMR for full structural validation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store the compound at 2–8°C in airtight containers to prevent degradation. Waste should be segregated into halogenated organic waste streams and processed by certified hazardous waste facilities. Conduct risk assessments for potential bromine-related toxicity and piperidine alkaloid effects .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the bromine and dimethylamino groups. The bromine atom’s electron-withdrawing nature activates the benzonitrile ring for Suzuki-Miyaura coupling, while the dimethylamino group’s electron-donating properties stabilize intermediates. Solvent effects (e.g., DMF vs. THF) on transition states should be simulated to optimize catalytic systems .
Q. What strategies enhance the compound’s utility in fluorescent probe design?
- Methodological Answer : Functionalize the benzonitrile moiety with thiophene-based fluorophores via Sonogashira coupling. The dimethylamino piperidine group can act as an electron donor, enabling twisted intramolecular charge-transfer (TICT) states. Validate probe performance using UV-Vis spectroscopy (λmax ~450 nm) and fluorescence quenching assays in the presence of target analytes (e.g., phosgene) .
Q. How do structural modifications impact its biological activity as an adrenergic antagonist?
- Methodological Answer : Replace the bromine atom with electron-deficient groups (e.g., NO2) to enhance binding to adrenergic receptors. Conduct in vitro assays (e.g., cAMP inhibition in HEK-293 cells) and compare with analogs like 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile. Molecular docking (e.g., AutoDock Vina) can predict interactions with α1-adrenergic receptor subtypes .
Q. What catalytic systems improve efficiency in continuous-flow synthesis?
- Methodological Answer : Utilize microreactors with immobilized Pd catalysts (e.g., Pd/C) for bromine-selective cross-coupling under continuous flow. Optimize parameters: residence time (2–5 minutes), temperature (60–80°C), and pressure (2–3 bar). Monitor reaction progress via inline FTIR to detect intermediate formation and minimize byproducts .
Q. How can NMR spectroscopy resolve contradictions in stereochemical assignments?
- Methodological Answer : Employ 2D NOESY to identify spatial proximities between the piperidine protons and the benzonitrile group. Compare experimental ¹³C chemical shifts with DFT-predicted values (e.g., using Gaussian 16) to confirm stereochemistry. For dynamic systems (e.g., ring-flipping), variable-temperature NMR (VT-NMR) can elucidate conformational equilibria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
